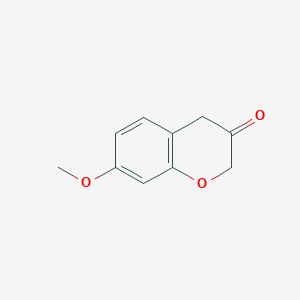
7-Methoxychroman-3-on
Übersicht
Beschreibung
7-Methoxychroman-3-one is a heterocyclic organic compound that belongs to the chromanone family It is characterized by a chromanone core structure with a methoxy group at the seventh position
Wissenschaftliche Forschungsanwendungen
7-Methoxychroman-3-one has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: It is used in studies related to enzyme inhibition and receptor binding.
Industry: It is used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
Target of Action
7-Methoxychroman-3-one, a derivative of Chroman-4-one, is a heterobicyclic compound that has been shown to exhibit a wide range of pharmacological activities Chroman-4-one analogs have been reported to show various biological activities such as anticancer, antidiabetic, antioxidant, antimicrobial, and more .
Mode of Action
It is known that chroman-4-one analogs interact with their targets to exert their effects . For instance, some Chroman-4-one analogs have been reported to inhibit enzymes like acetylcholinesterase (AChE) and tumor necrosis factor-α (TNF-α) .
Biochemical Pathways
Given the diverse biological activities of chroman-4-one analogs, it can be inferred that multiple biochemical pathways might be influenced .
Result of Action
Chroman-4-one analogs have been reported to exhibit various biological activities, including anticancer, antidiabetic, antioxidant, and antimicrobial effects . These effects suggest that 7-Methoxychroman-3-one may have similar impacts at the molecular and cellular levels.
Action Environment
This compound represents a promising area of study in the field of medicinal chemistry .
Biochemische Analyse
Biochemical Properties
7-Methoxychroman-3-one has been found to interact with various enzymes, proteins, and other biomolecules. For instance, it has shown significant antibacterial activity against both gram-positive and gram-negative bacteria
Cellular Effects
In cellular processes, 7-Methoxychroman-3-one has demonstrated a variety of effects. For instance, it has been associated with anticancer activity, acting as a tumor necrosis factor-α (TNF-α) inhibitor . It also exhibits antidiabetic effects by inhibiting DGAT, PTP1B, and α-glucosidase
Molecular Mechanism
The molecular mechanism of 7-Methoxychroman-3-one is complex and multifaceted. It is known to exert its effects at the molecular level through various interactions with biomolecules, potentially including enzyme inhibition or activation and changes in gene expression
Metabolic Pathways
It is likely that this compound interacts with various enzymes and cofactors, and may influence metabolic flux or metabolite levels
Transport and Distribution
It is possible that this compound interacts with various transporters or binding proteins, and may have specific effects on its localization or accumulation .
Subcellular Localization
It is possible that this compound is directed to specific compartments or organelles by targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxychroman-3-one typically involves the condensation of 7-methoxychroman-4-one with suitable aldehydes in the presence of gaseous hydrochloric acid in an appropriate alcohol solvent . Another method involves the reaction of 7-methoxychroman-4-one with ethyl 2-(2-chloro-6-ethoxy-4-formylphenoxy)acetate in ethanol under acidic conditions .
Industrial Production Methods: Industrial production methods for 7-Methoxychroman-3-one are not extensively documented. the general approach involves large-scale synthesis using the aforementioned synthetic routes, optimized for higher yields and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions: 7-Methoxychroman-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert it to dihydro derivatives.
Substitution: Electrophilic substitution reactions can introduce various substituents at different positions on the chromanone ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrochromanones.
Substitution: Various substituted chromanones depending on the reagents used.
Vergleich Mit ähnlichen Verbindungen
Chroman-4-one: Lacks the methoxy group at the seventh position but shares the core structure.
7-Hydroxychroman-4-one: Similar structure with a hydroxy group instead of a methoxy group.
3-Benzylidene-7-methoxychroman-4-one: A derivative with a benzylidene group at the third position.
Uniqueness: 7-Methoxychroman-3-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. Its methoxy group at the seventh position plays a crucial role in its interaction with biological targets and its overall pharmacological profile.
Eigenschaften
IUPAC Name |
7-methoxy-4H-chromen-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10O3/c1-12-9-3-2-7-4-8(11)6-13-10(7)5-9/h2-3,5H,4,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZNSDPYTCOXWSZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(CC(=O)CO2)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40472106 | |
| Record name | 7-methoxychroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76322-24-2 | |
| Record name | 7-methoxychroman-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40472106 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


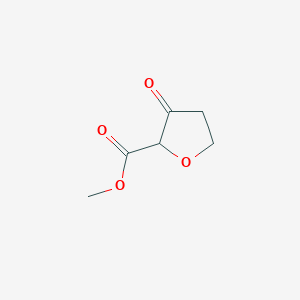
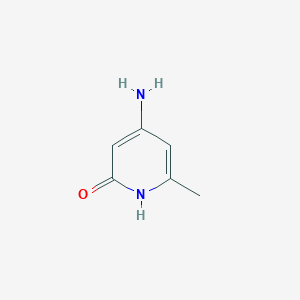


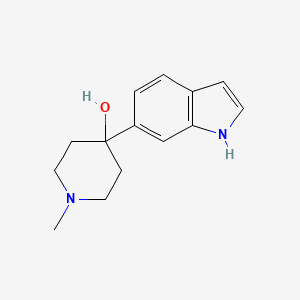
![3-[4-(Diethylamino)-2-ethoxyphenyl]-3-(1,2-dimethyl-1H-indol-3-YL)phthalide](/img/structure/B1610111.png)
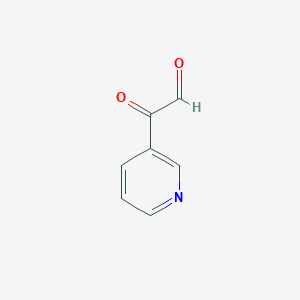

![1-(2-Isothiocyanatoethyl)-4-[2-(3,4-dihydro-2H-1-benzopyran-6-yl)-5-oxazolyl]pyridinium bromide](/img/structure/B1610116.png)

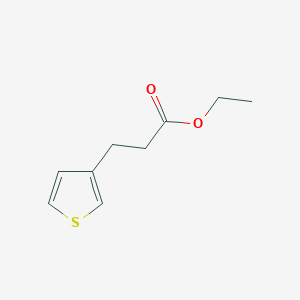
![6-Methylimidazo[1,2-a]pyrazine-2-carboxylic acid](/img/structure/B1610121.png)

